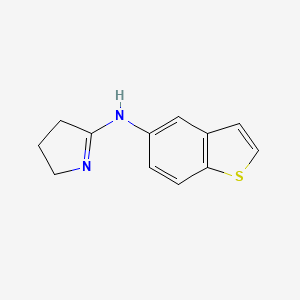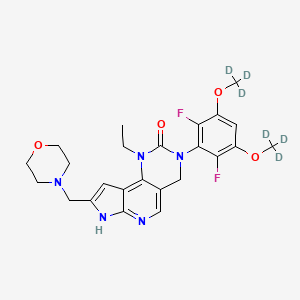
(R)-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a fluorophenyl group, a sulfonamide group, and a tetrahydroindole moiety, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid typically involves multiple steps, including the formation of the tetrahydroindole core, the introduction of the fluorophenyl group, and the attachment of the sulfonamide group. Common synthetic routes may include:
Formation of Tetrahydroindole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorophenyl Group: This step often involves electrophilic aromatic substitution or cross-coupling reactions.
Attachment of Sulfonamide Group: This can be done using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
®-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, ®-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of fluorophenyl and sulfonamide groups on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicinal chemistry, ®-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups makes it a versatile building block for advanced materials.
作用機序
The mechanism of action of ®-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- ®-3-(5-((4-Chlorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid
- ®-3-(5-((4-Methylphenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid
- ®-3-(5-((4-Nitrophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid
Uniqueness
®-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it different from similar compounds with other substituents, such as chlorine, methyl, or nitro groups. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.
特性
分子式 |
C17H19FN2O4S |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
3-[(5R)-5-[(4-fluorophenyl)sulfonylamino]-4,5,6,7-tetrahydroindol-1-yl]propanoic acid |
InChI |
InChI=1S/C17H19FN2O4S/c18-13-1-4-15(5-2-13)25(23,24)19-14-3-6-16-12(11-14)7-9-20(16)10-8-17(21)22/h1-2,4-5,7,9,14,19H,3,6,8,10-11H2,(H,21,22)/t14-/m1/s1 |
InChIキー |
ISNYWGRVYWSSCF-CQSZACIVSA-N |
異性体SMILES |
C1CC2=C(C[C@@H]1NS(=O)(=O)C3=CC=C(C=C3)F)C=CN2CCC(=O)O |
正規SMILES |
C1CC2=C(CC1NS(=O)(=O)C3=CC=C(C=C3)F)C=CN2CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13841849.png)
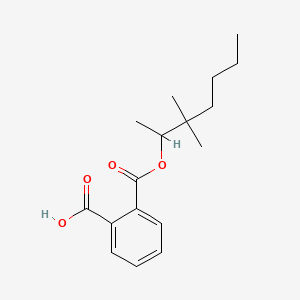
![Methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate](/img/structure/B13841857.png)
![(3S,3'S)-3,3'-((((4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran)](/img/structure/B13841872.png)
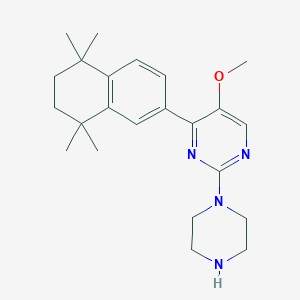
![7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13841881.png)
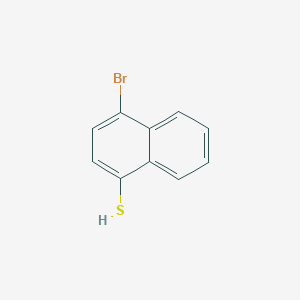
![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B13841909.png)



